molecular formula C16H14N4O3S B2719833 3-methyl-2,4-dioxo-N-((2-phenylthiazol-4-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1351611-91-0

3-methyl-2,4-dioxo-N-((2-phenylthiazol-4-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

カタログ番号: B2719833
CAS番号: 1351611-91-0
分子量: 342.37
InChIキー: YMTXRBULJOFRNY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the tetrahydropyrimidine carboxamide family, characterized by a six-membered heterocyclic ring with two nitrogen atoms and multiple carbonyl groups. Its structure includes a 3-methyl substituent, 2,4-dioxo functional groups, and a unique N-((2-phenylthiazol-4-yl)methyl) side chain.

特性

IUPAC Name

3-methyl-2,4-dioxo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-20-15(22)12(8-18-16(20)23)13(21)17-7-11-9-24-14(19-11)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,17,21)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTXRBULJOFRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-Methyl-2,4-dioxo-N-((2-phenylthiazol-4-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various diseases, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C15_{15}H14_{14}N4_{4}O3_{3}S
  • Molecular Weight : 358.36 g/mol
  • Key Functional Groups :
    • Thiazole ring
    • Tetrahydropyrimidine core
    • Dioxo groups

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting the growth of various cancer cell lines. Notably, it demonstrated selective antiproliferative activity against human metastatic melanoma cells with an inhibition rate of approximately 93% .
    • A study highlighted that derivatives containing the thiazole moiety often possess enhanced anticancer properties due to their ability to interact with cellular targets involved in proliferation and apoptosis .
  • Anticonvulsant Effects :
    • Compounds with similar structural features have been assessed for anticonvulsant activity. For instance, thiazole-linked compounds have displayed significant efficacy in seizure models, suggesting that the incorporation of the thiazole moiety may enhance anticonvulsant properties .
    • In particular, some analogues showed median effective doses lower than standard anticonvulsants like ethosuximide, indicating potential for therapeutic use in epilepsy .
  • Antimicrobial Properties :
    • The compound's derivatives have been evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria. Some thiazole-integrated compounds exhibited superior antibacterial efficacy compared to existing antibiotics .
    • The structure-activity relationship studies indicated that electron-withdrawing groups on the phenyl ring significantly enhance antibacterial activity .

Structure-Activity Relationship (SAR)

The biological activity of 3-methyl-2,4-dioxo-N-((2-phenylthiazol-4-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be influenced by various structural modifications:

ModificationEffect on Activity
Substitution on the thiazole ringEnhances anticancer and antimicrobial properties
Presence of electron-withdrawing groupsIncreases potency against bacterial strains
Alteration of the tetrahydropyrimidine coreAffects anticonvulsant efficacy

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Anticancer Studies :
    • A derivative similar to the target compound was tested against pancreatic cancer cells and showed significant antioxidant activity alongside anticancer effects . This indicates a potential dual mechanism of action.
  • Anticonvulsant Research :
    • In a study evaluating thiazole-bearing compounds for anticonvulsant properties, several analogues demonstrated effective seizure protection in animal models . The findings support further exploration into the therapeutic applications of these compounds.
  • Antimicrobial Efficacy :
    • Research on thiazole derivatives revealed that certain modifications led to increased effectiveness against resistant bacterial strains. These findings suggest that the target compound may also possess valuable antimicrobial properties worth investigating further .

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations in the Pyrimidine Core

2,4-Dioxo vs. 2-Thioxo/2-Oxo Derivatives
  • Compound 9b () : 6-Methyl-2-thioxo-N-phenyl-4-(2-(prop-2-yn-1-yloxy)phenyl)-tetrahydropyrimidine-5-carboxamide. The thioxo group at position 2 may reduce oxidative stability compared to dioxo derivatives but could improve thiol-mediated interactions .
  • Compound 11b () : 6-Methyl-4-(5-nitro-2-furanyl)-2-thioxo-tetrahydropyrimidine-5-carboxamide. The nitro-furan substituent introduces strong electron-withdrawing effects, contrasting with the electron-rich phenylthiazole in the target compound .
3-Hydroxy Derivatives ()

Compounds like 10y–10dd feature a 3-hydroxy group adjacent to the 2,4-dioxo core. This hydroxyl group enables additional hydrogen bonding but may reduce metabolic stability due to susceptibility to glucuronidation. The absence of this group in the target compound suggests a different pharmacokinetic profile .

Substituent Variations at the N-Position

Phenylthiazole vs. Sulfonamide/Aryl Groups
  • Target Compound : The N-((2-phenylthiazol-4-yl)methyl) group provides a rigid, planar structure conducive to interactions with aromatic residues in enzyme pockets.
  • Compound 3f () : 6-Methyl-2-oxo-4-phenyl-N-[4-sulfamoylphenyl]-tetrahydropyrimidine-5-carboxamide. The sulfamoylphenyl group enhances solubility via polar interactions but may limit membrane permeability compared to the hydrophobic phenylthiazole .
  • Compound 4h (): Features a hydrazide-linked thiazolidinedione group.

Substituent Effects at the C-4 Position

  • Target Compound : A 3-methyl group at C-4 likely sterically shields the pyrimidine core, affecting reactivity.
  • Compound 8 () : Methyl 4-(thiophen-3-yl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate. The thiophenyl group offers sulfur-mediated interactions but lacks the phenylthiazole’s extended conjugation .
  • Compound 3j (): 4-[3,4-Dimethoxyphenyl]-6-methyl-2-oxo-N-[4-sulfamoylphenyl]-tetrahydropyrimidine-5-carboxamide.

Data Tables: Structural and Functional Comparison

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound 2,4-Dioxo N-((2-Phenylthiazol-4-yl)methyl) N/A (Structural focus)
9b () 2-Thioxo 4-(2-(Prop-2-yn-1-yloxy)phenyl) Antitubercular synthesis
10y () 3-Hydroxy-2,4-dioxo N-(4-Trifluoromethylphenyl) HIV RNase H inhibition (IC₅₀ N/A)
3f () 2-Oxo N-(4-Sulfamoylphenyl) COX inhibition (implied)
7b () Thiazole-linked 4-Methyl-2-phenylthiazole Anticancer (IC₅₀ = 1.61 μg/mL)
Methyl 4-(thiophen-3-yl) () 2-Oxo 4-(Thiophen-3-yl) Thymidine phosphorylase inhibition

Q & A

Q. How to interpret conflicting NMR spectra due to tautomerism in the tetrahydropyrimidine ring?

  • Methodological Answer : Tautomeric equilibria between 2,4-dioxo and enol forms can cause split peaks. Use variable-temperature NMR (25–60°C) to coalesce signals and determine dominant tautomers. 15N^{15}N-NMR further clarifies protonation states .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。